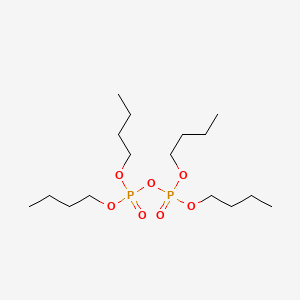

Diphosphoric acid, tetrabutyl ester

Description

Contextualization of Alkyl Diphosphate (B83284) Esters in Synthetic Chemistry

Alkyl diphosphate esters, such as tetrabutyl pyrophosphate, serve as versatile reagents in modern synthetic chemistry, primarily acting as powerful phosphorylating agents. Their utility stems from the reactive phosphoanhydride bond. A prominent and well-documented analogue, tetrabenzyl pyrophosphate (TBPP), is frequently used for the O- and N-phosphorylation of complex and sensitive substrates. orgsyn.org This transformation is often a critical step in the total synthesis of biologically active molecules and the preparation of their phosphate-containing prodrugs, including inhibitors for various enzymes and antagonists for cellular receptors. orgsyn.org

The general strategy involves the transfer of a phosphate (B84403) group from the pyrophosphate ester to a nucleophile, such as an alcohol or an amine. Another synthetic approach utilizes pyrophosphate salts with bulky organic cations, such as tris(tetrabutylammonium) hydrogen pyrophosphate, to facilitate the synthesis of other target molecules. biosynth.comacs.org This salt is employed in the direct displacement of leaving groups (like bromides) to form allylic pyrophosphate esters, a class of compounds that are otherwise challenging to synthesize due to the high reactivity of the allylic system and the excellent leaving group ability of uncharged phosphate moieties. acs.org This method circumvents the harsh conditions and low yields of older one-pot procedures. acs.org The choice of the alkyl or aryl group on the pyrophosphate ester allows for tuning of its properties, such as solubility and reactivity.

Overview of Phosphorus(V) Compounds and Anhydrides in Organic Synthesis

Phosphorus(V) compounds represent a major category within organophosphorus chemistry, encompassing a wide array of structures including phosphate esters, phosphonates, and their corresponding anhydrides. wikipedia.org These compounds feature a phosphorus atom in the +5 oxidation state, typically with a tetrahedral geometry. wikipedia.org Phosphate esters, with the general structure P(=O)(OR)₃, are technically esters of phosphoric acid and are significant as industrial agents and are found in nature. wikipedia.org

Phosphoric acid anhydrides, specifically pyrophosphates, are characterized by the P-O-P linkage, which is also termed a phosphoanhydride bond. wikipedia.org This bond is formed by the condensation of two phosphate units. wikipedia.org The reactivity of these anhydrides is central to their synthetic utility. In mixed anhydrides of carboxylic acids and dialkyl phosphoric acids, the reaction outcome—acylation versus phosphorylation—can be controlled. surrey.ac.uk Studies have shown that when the carbonyl group of the carboxylic acid moiety is sterically hindered, nucleophilic attack is directed towards the phosphorus center, resulting in phosphorylation. surrey.ac.uksurrey.ac.uk This demonstrates how the structure of phosphorus(V) anhydrides can be rationally designed to achieve specific synthetic transformations. Furthermore, recent developments have focused on creating new coupling reagents and catalytic systems to form P-anhydride bonds chemoselectively, even in aqueous environments, highlighting the ongoing importance of these motifs in chemical synthesis. rsc.org

Historical Development and Significance of Pyrophosphate Esters in Chemical Research

The history of pyrophosphate esters is intrinsically linked to the origins of organophosphorus chemistry in the 19th century. Early methods for creating esters involved the direct and often low-yielding reaction of alcohols with acids. nih.gov One of the first synthetic organophosphates, triethyl phosphate (TEP), was prepared by Franz Anton Voegeli in 1848. ingentaconnect.com This achievement was soon followed by the synthesis of the first pyrophosphate ester, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. ingentaconnect.com

A significant advancement in the field came with the work of Alexander Williamson in the 1850s, whose research on ether synthesis provided new, higher-yielding pathways to produce organophosphate esters. nih.gov Despite these early successes with ethyl esters, the synthesis of other analogues, such as tetramethyl pyrophosphate (TMPP), was not reported until much later, in 1949. nih.gov The initial discovery and synthesis of TEPP were particularly significant because it was later identified as the first organophosphate cholinesterase inhibitor, a discovery that unveiled the potent biological activity of this class of compounds and catalyzed extensive research into their use as insecticides and nerve agents. ingentaconnect.comwikipedia.org This historical trajectory from simple academic preparations to compounds of major industrial and military significance underscores the pivotal role pyrophosphate esters have played in the evolution of chemical research.

Data Tables

Table 1: Selected Properties of Butyl-Ammonium Phosphate and Pyrophosphate Salts This table includes data for related tetrabutylammonium (B224687) salts, which are commonly used as reagents in the synthesis of pyrophosphates. acs.org

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Form |

| Tetrabutylammonium Dihydrogen Phosphate | 5574-97-0 | C₁₆H₃₈NO₄P | 151-154 | Powder |

| Tris(tetrabutylammonium) Hydrogen Pyrophosphate | 76947-02-9 | (C₁₆H₃₆N)₃·HO₇P₂ | 145 | Crystals |

| Di-tert-butylphosphate, Tetrabutylammonium Salt | 68695-48-7 | C₂₄H₅₄NO₄P | Not specified | Solid |

Data sourced from references biosynth.comsigmaaldrich.comchemicalbook.com.

Table 2: Comparative Synthesis Methods for Tetra-alkyl/aryl Pyrophosphates This table outlines and compares different laboratory methods for synthesizing pyrophosphate esters, highlighting the reagents and general conditions.

| Method | Target Compound | Key Reagents | Solvent | Key Features | Reference |

| Carbodiimide Coupling | Tetrabenzyl pyrophosphate | Dibenzyl phosphate, 1,3-Dicyclohexylcarbodiimide (DCC) | Isopropyl acetate, Heptane (B126788) | Forms a urea (B33335) byproduct; reaction is often complete in under 90 minutes at low temperatures. | orgsyn.org |

| Direct Displacement | Allylic pyrophosphates (e.g., Geranyl pyrophosphate) | Allylic bromide, Tris(tetrabutylammonium) hydrogen pyrophosphate | Acetonitrile | Two-step procedure via the bromide; avoids highly reactive intermediates and complex purification. | acs.org |

Propriétés

IUPAC Name |

dibutyl dibutoxyphosphoryl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-5-9-13-19-24(17,20-14-10-6-2)23-25(18,21-15-11-7-3)22-16-12-8-4/h5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYHFSGFMZUISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074534 | |

| Record name | Diphosphoric acid, tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-75-5 | |

| Record name | P,P,P′,P′-Tetrabutyl (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1474-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, tetrabutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl pyrophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid, tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHOSPHORIC ACID, TETRABUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3SBT7MYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diphosphoric Acid, Tetrabutyl Ester

Direct Esterification Approaches

Direct esterification methods involve the formation of the pyrophosphate bond through the direct coupling of dibutyl phosphate (B84403) or its derivatives. These approaches are conceptually straightforward but can present challenges in terms of reaction control and yield.

Condensation Reactions of Dibutyl Phosphate and Related Precursors

The direct condensation of dibutyl phosphate to form tetrabutyl diphosphate (B83284) is a method that, while seemingly simple, is not widely documented in the literature, suggesting it may be a less efficient or lower-yielding process. This approach would theoretically involve the removal of a water molecule from two molecules of dibutyl phosphate. Such a reaction would likely require high temperatures, which could lead to decomposition of the starting material and the product.

A more common strategy involves the reaction of a dibutyl phosphate salt with a reactive phosphorus species. For instance, the reaction of tetrabutylammonium (B224687) dibutyl phosphate with a suitable activating agent could lead to the formation of the desired pyrophosphate.

Dehydrative Coupling Methods

A more effective direct approach involves the use of dehydrating agents to facilitate the condensation of dibutyl phosphate. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed for this purpose. The reaction proceeds by activating the phosphate group of dibutyl phosphate, making it susceptible to nucleophilic attack by a second molecule of dibutyl phosphate.

A general procedure, analogous to the synthesis of tetrabenzyl pyrophosphate, would involve dissolving dibutyl phosphate in an inert solvent and then adding a solution of DCC. The reaction typically proceeds at low temperatures to minimize side reactions. The dicyclohexylurea byproduct, being insoluble in many organic solvents, can be easily removed by filtration, simplifying the purification of the tetrabutyl diphosphate product.

Indirect Synthetic Routes

Indirect synthetic routes to tetrabutyl diphosphate involve the use of more reactive phosphorus precursors, which are then converted to the final product. These methods often offer better control and higher yields compared to direct condensation.

Phosphoryl Chloride Mediated Pathways with Butanol

The reaction of phosphoryl chloride (POCl3) with butanol is a primary method for the synthesis of butyl phosphate esters. While this reaction typically yields tributyl phosphate, manipulation of the reaction conditions and stoichiometry can potentially lead to the formation of pyrophosphate linkages. The reaction of phosphoryl chloride with an alcohol in the presence of a base like triethylamine (B128534) is a common method for producing dialkyl phosphates. organic-chemistry.org Intermediates in the hydrolysis of phosphoryl chloride include pyrophosphoryl chloride, which could theoretically react with butanol to form tetrabutyl diphosphate.

A more targeted approach involves the reaction of dibutyl phosphorochloridate with a salt of dibutyl phosphate. The dibutyl phosphorochloridate can be synthesized from the reaction of dibutyl phosphite (B83602) with a chlorinating agent. This intermediate can then be reacted with a dibutyl phosphate salt, such as sodium or tetrabutylammonium dibutyl phosphate, to form the tetrabutyl diphosphate.

Another effective indirect route is the oxidative coupling of dibutyl hydrogen phosphonate. A notable method utilizes a catalytic system of tetrabutylammonium iodide (Bu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant. This metal-free and solvent-free reaction provides a facile and high-yielding pathway to tetraalkyl pyrophosphates. researchgate.netresearchgate.net

Transesterification Strategies from Other Pyrophosphate Esters

Transesterification represents another viable indirect route to tetrabutyl diphosphate. This method involves the reaction of a different tetraalkyl pyrophosphate, such as tetraethyl pyrophosphate, with an excess of butanol. The reaction is typically catalyzed by an acid or a base. The equilibrium can be driven towards the formation of the desired tetrabutyl diphosphate by removing the lower-boiling alcohol (ethanol in this case) from the reaction mixture. While this method is well-established for the synthesis of various esters, specific examples for the preparation of tetrabutyl diphosphate are not extensively reported.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of diphosphoric acid, tetrabutyl ester. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

In the Bu4NI-catalyzed oxidative coupling of dibutyl hydrogen phosphonate , several factors have been shown to influence the reaction outcome. The choice of the oxidant is critical, with tert-butyl hydroperoxide (TBHP) in a 70% aqueous solution providing an 84% yield of tetrabutyl pyrophosphate. researchgate.netresearchgate.net The catalyst loading and reaction temperature also play significant roles.

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| Bu4NI (0.2 equiv) | TBHP (2 equiv, 70% aq.) | 60 | 1 | 84 |

| Bu4NI (0.2 equiv) | TBPB (2 equiv) | 60 | 1 | - |

| Bu4NI (0.2 equiv) | DTBP (2 equiv) | 60 | 1 | - |

For the dehydrative coupling using DCC , the reaction temperature is typically kept low (e.g., 0-5 °C) to prevent the formation of byproducts. The choice of solvent is also important, with non-polar solvents often being preferred to facilitate the precipitation of the dicyclohexylurea byproduct. The stoichiometry of DCC is usually slightly in excess of 0.5 equivalents per equivalent of dibutyl phosphate to ensure complete conversion.

The purification of tetrabutyl diphosphate often involves filtration to remove solid byproducts, followed by washing of the organic phase and removal of the solvent under reduced pressure. Chromatographic techniques can be employed for further purification if necessary.

Solvent Effects in Synthesis

The selection of a solvent is critical in the synthesis of tetraalkyl pyrophosphates, as it influences reactant solubility, reaction rates, and the ease of product isolation. The synthesis of the related compound, tetrabenzyl pyrophosphate, utilizes a mixed solvent system of heptane (B126788) and isopropyl acetate, often in a 4:1 ratio. orgsyn.org This specific composition is predetermined by the solubility characteristics of the product at controlled temperatures, highlighting the empirical approach often required for solvent selection. orgsyn.org

In other synthetic strategies, particularly those involving pyrophosphate salts, the choice of solvent is dictated by the need to dissolve ionic precursors. The bulky tetrabutylammonium cation is often employed to enhance the solubility of pyrophosphate salts in organic solvents. biosynth.com Dimethylformamide (DMF) is a common solvent in these cases, facilitating reactions that would otherwise be hindered by the poor solubility of pyrophosphate anions. nih.gov The use of methyl tert-butyl ether has also been noted as an effective solvent for purification, efficiently removing various impurities generated during the reaction. google.com

The impact of the solvent extends to the purification phase. For instance, after the main reaction, the choice of solvent is crucial for processes like crystallization or precipitation to effectively isolate the desired ester.

Table 1: Solvent Systems in Pyrophosphate Ester Synthesis

| Solvent/System | Role in Synthesis | Compound Context |

| Heptane:Isopropyl Acetate (4:1) | Primary reaction medium | Tetrabenzyl Pyrophosphate |

| Dimethylformamide (DMF) | Solubilization of pyrophosphate salts | Tetrabutylammonium Pyrophosphate |

| Methyl tert-butyl ether | Purification solvent | Dibenzyl Phosphate/Tetrabenzyl Pyrophosphate |

This table illustrates solvent systems used in the synthesis of pyrophosphate esters, providing context for potential application in tetrabutyl pyrophosphate synthesis.

Catalytic Systems for Enhanced Efficiency

Modern synthetic methods for pyrophosphate esters increasingly rely on catalytic systems to improve efficiency, reaction times, and yields under mild conditions. One notable approach is the metal-free, oxidative dehydrogenative coupling of H-phosphonates to form pyrophosphate tetraesters. This reaction can be effectively catalyzed by an n-Bu4NI (tetra-n-butylammonium iodide) / t-BuOOH (tert-butyl hydroperoxide) system. A key advantage of this iodide ion-catalyzed reaction is its ability to proceed efficiently in the absence of both metal catalysts and solvents.

Another innovative approach involves the use of iodine supported on nanostructured pyrophosphate (I2/N-Na2CaP2O7) as a heterogeneous catalyst. scirp.org This system has demonstrated high efficiency for certain organic transformations under solvent-free conditions, and its principles can be extended to pyrophosphate synthesis. scirp.org The catalyst is reusable and promotes reactions under mild and neutral conditions. scirp.org

Table 2: Catalytic Systems for Pyrophosphate Bond Formation

| Catalytic System | Reactants | Key Features |

| n-Bu4NI / t-BuOOH | H-Phosphonates | Metal-free, solvent-free conditions |

| I2/Nanostructured Pyrophosphate | Carbonyl Compounds (for thioacetalization) | Heterogeneous, reusable, solvent-free |

This table summarizes modern catalytic systems that can be applied to the synthesis of pyrophosphate esters.

Purification Techniques for Ester Isolation

The isolation of pure Diphosphoric acid, tetrabutyl ester from the reaction mixture requires specific purification techniques tailored to remove unreacted starting materials, catalyst residues, and byproducts.

Crystallization is a common method, particularly when the product is a solid. For tetrabenzyl pyrophosphate, the product is crystallized from the reaction mixture and can be seeded to promote the process. orgsyn.org The resulting solid is then typically dried under vacuum. orgsyn.org

For non-crystalline products or to remove specific impurities, other methods are employed. One procedure involves the hydrolysis of an organometallic catalyst by adding water and heating. google.com The hydrolyzed catalyst, now a fine powder, can be precipitated by adding a basic substance like sodium carbonate and then removed by filtration. google.com The purified ester can then be obtained after removing any residual alcohol by distillation under reduced pressure. google.com

Another sophisticated technique involves precipitation and washing. In the synthesis of P¹,P²-diimidazolide of pyrophosphoric acid, the product is isolated by adding a solution of sodium perchlorate (B79767) in acetone (B3395972) to the DMF reaction mixture. nih.gov This induces the precipitation of the product, which is then collected by centrifugation and washed repeatedly with acetone to ensure high purity. nih.gov

Table 3: Overview of Purification Techniques for Pyrophosphate Esters

| Technique | Description | Target Impurities |

| Crystallization | Isolation of a solid product from a solution based on solubility differences. | Soluble byproducts, unreacted starting materials. |

| Hydrolysis & Filtration | The catalyst is hydrolyzed, precipitated with a base, and then filtered off. | Organometallic catalyst residues. |

| Precipitation & Washing | The product is selectively precipitated from the reaction solvent by adding an anti-solvent. | Unreacted reagents (e.g., CDI), soluble byproducts. |

This table outlines common purification strategies used for isolating pyrophosphate esters.

Chemical Reactivity and Mechanistic Investigations of Diphosphoric Acid, Tetrabutyl Ester

Hydrolysis Pathways and Kinetics

The hydrolysis of diphosphoric acid, tetrabutyl ester involves the cleavage of the P-O-P pyrophosphate bond or the P-O-C ester bonds. The pathway and rate of hydrolysis are significantly influenced by the reaction conditions, particularly the presence of acids or nucleophiles.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of acid, the hydrolysis of phosphate (B84403) esters is generally accelerated. nih.gov For compounds like tetrabutyl diphosphate (B83284), protonation can occur on either the ester oxygen or the bridging oxygen of the pyrophosphate linkage.

Protonation of an ester oxygen makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of a butoxy group, yielding tributyl diphosphoric acid and butanol.

Alternatively, protonation of the bridging oxygen of the pyrophosphate bond weakens the P-O-P linkage, facilitating its cleavage by water. This pathway results in the formation of two molecules of dibutyl phosphate. The mechanism likely proceeds through a concerted process or a stepwise mechanism involving a pentacoordinate phosphorus intermediate. Studies on the hydrolysis of t-butyl phosphate have shown that acid catalysis strongly promotes the reaction. rsc.org

The hydrolysis of organophosphorus esters, including phosphate triesters, can involve cleavage at either the P-O or C-O bond. viu.ca In acidic or neutral conditions, C-O bond cleavage is often favored, while basic conditions tend to promote P-O cleavage. viu.ca For tetrabutyl diphosphate, acid-catalyzed hydrolysis could therefore also lead to the formation of a butyl carbocation and subsequent elimination to yield isobutene, particularly given the stability of the tertiary carbocation that would be formed from a tert-butyl group. However, with a primary butyl group as in tetrabutyl diphosphate, an SN2-type reaction at the carbon is more likely.

Nucleophilic Attack and Cleavage Reactions

The phosphorus atoms in tetrabutyl diphosphate are electrophilic centers susceptible to attack by nucleophiles. The rate and outcome of the reaction depend on the nature of the nucleophile and the reaction conditions.

Water acting as a nucleophile leads to hydrolysis, as discussed above. Stronger nucleophiles, such as hydroxide (B78521) ions, will react more rapidly. In alkaline hydrolysis of similar phosphate esters, the attack typically occurs at the phosphorus center, leading to P-O bond cleavage. nih.gov For tetrabutyl diphosphate, nucleophilic attack by hydroxide would likely cleave the pyrophosphate bond to give dibutyl phosphate.

Other nucleophiles can also react with tetrabutyl diphosphate. For instance, amines, alkoxides, and thiolates can attack the phosphorus atom, leading to the displacement of a dibutyl phosphate group and the formation of a new phosphorylated product. The steric hindrance from the butyl groups may influence the rate of these reactions.

Transesterification Processes

Transesterification is a key reaction for modifying the ester groups of tetrabutyl diphosphate. This process involves the reaction of the phosphate ester with an alcohol, leading to the exchange of the butyl groups.

Alcoholysis of Diphosphoric Acid, Tetrabutyl Ester

Alcoholysis of tetrabutyl diphosphate with an alcohol (R'OH) can lead to the substitution of one or more butyl groups. The reaction is typically catalyzed by an acid or a base. In an acid-catalyzed mechanism, the alcohol oxygen attacks the protonated phosphate. In a base-catalyzed mechanism, an alkoxide ion (R'O⁻) acts as the nucleophile.

The reaction can be complex, potentially yielding a mixture of products, including mixed pyrophosphates (e.g., tributyl monomethyl pyrophosphate if methanol (B129727) is used) and fully transesterified products (e.g., tetramethyl pyrophosphate). The product distribution will depend on the reaction conditions, such as the stoichiometry of the alcohol, temperature, and reaction time. Studies on the alcoholysis of dialkyl H-phosphonates have shown that the reaction can be controlled to favor specific products. nih.gov

Exchange Reactions with Other Alcohols or Phosphate Esters

Exchange reactions can occur between tetrabutyl diphosphate and other alcohols or phosphate esters. For example, reacting tetrabutyl diphosphate with a different alcohol can lead to an equilibrium mixture of the starting materials and the transesterified products. Similarly, reaction with another phosphate ester could lead to a redistribution of the alkyl groups among the phosphate molecules. These exchange reactions are often driven by thermodynamic stability and can be influenced by the steric and electronic properties of the substituents.

Role as a Phosphorylating Agent in Organic Reactions

The P-O-P bond in tetrabutyl diphosphate is an energy-rich linkage, making the compound a potential phosphorylating agent. It can transfer a dibutyl phosphate group to a suitable nucleophile.

In this role, a nucleophile (Nu:) attacks one of the phosphorus atoms, leading to the cleavage of the pyrophosphate bond and the formation of a phosphorylated nucleophile (Nu-P(O)(OBu)₂) and dibutyl phosphate as the leaving group.

Table 1: Potential Nucleophiles for Phosphorylation by Diphosphoric Acid, Tetrabutyl Ester

| Nucleophile Class | Example Nucleophile | Potential Product |

| Alcohols | Ethanol | Ethyl dibutyl phosphate |

| Amines | Diethylamine | N,N-Diethyl-P,P-dibutylphosphinic amide |

| Thiols | Ethanethiol | S-Ethyl dibutyl thiophosphate |

| Carboxylates | Acetate | Acetic dibutylphosphinic anhydride |

The efficiency of tetrabutyl diphosphate as a phosphorylating agent would be influenced by the reactivity of the nucleophile and the reaction conditions. The use of related compounds like tetraethyl pyrophosphate for the synthesis of phosphoramidates has been documented. nih.gov The steric bulk of the butyl groups in tetrabutyl diphosphate might make it a more selective phosphorylating agent compared to less hindered pyrophosphates. The choice of solvent and the potential use of a catalyst would also be critical factors in optimizing such reactions.

Non-Biological Phosphorylation of Alcohols and Amines

Diphosphoric acid, tetrabutyl ester is an effective phosphorylating agent for a range of nucleophiles, including alcohols and amines, in non-biological contexts. The transfer of a phosphoryl group (PO₃) is a fundamental reaction in organic synthesis, enabling the formation of phosphate esters and phosphoramidates. frontiersin.org

The phosphorylation of alcohols using pyrophosphate esters proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the phosphorus atoms of the pyrophosphate. This reaction is often catalyzed by a Lewis acid. For instance, studies on the phosphorylation of primary and secondary alcohols with tetrabenzyl pyrophosphate have shown high conversion rates in the presence of catalysts like titanium(IV) t-butoxide. acs.org The mechanism involves the activation of the pyrophosphate by the Lewis acid, making the phosphorus atom more electrophilic and susceptible to attack by the alcohol.

The reaction of diphosphoric acid, tetrabutyl ester with amines leads to the formation of phosphoramidates, compounds containing a phosphorus-nitrogen bond. The synthesis of phosphoramidates can be achieved by reacting tetraethylpyrophosphate (B1681258) with amines. nih.gov The mechanism of this reaction involves the nucleophilic attack of the amine's nitrogen atom on a phosphorus atom of the pyrophosphate, leading to the cleavage of the P-O-P bond and the formation of a phosphoramidate (B1195095) and a phosphate ester as a byproduct. The reactivity of amines towards phosphorylation can be influenced by their basicity and steric hindrance.

The general mechanism for the phosphorylation of nucleophiles (Nu-H, where Nu can be an oxygen of an alcohol or a nitrogen of an amine) by a tetraalkyl pyrophosphate can be described as a nucleophilic substitution at the phosphorus center. The reaction can proceed through different mechanistic pathways, including a concerted SN2-like mechanism or a stepwise associative or dissociative mechanism, depending on the nature of the nucleophile, the solvent, and the presence of catalysts. frontiersin.org

Ligand Exchange Reactions at Phosphorus Centers

Ligand exchange reactions at the phosphorus centers of diphosphoric acid, tetrabutyl ester involve the substitution of one or more of the butoxy (-OBu) groups with other nucleophilic ligands. While specific studies on ligand exchange reactions of diphosphoric acid, tetrabutyl ester are not extensively documented in publicly available literature, the general reactivity of phosphate esters suggests that such reactions are plausible.

The P-O-C bond in phosphate esters can be cleaved by strong nucleophiles, although this is generally less favorable than the cleavage of the P-O-P bond in pyrophosphates. The reaction of phosphate esters with nucleophiles can lead to the formation of new phosphate esters with different alkyl or aryl groups. The reactivity in these substitution reactions is sensitive to the nature of both the nucleophile and the leaving group. scilit.comrsc.org

In the context of pyrophosphates, the primary reaction with nucleophiles is the cleavage of the P-O-P bond. However, under certain conditions, particularly with highly reactive nucleophiles or in the presence of specific catalysts, exchange of the ester groups could potentially occur. These reactions would likely proceed via a nucleophilic attack on the phosphorus atom, leading to a pentacoordinate intermediate, followed by the departure of a butoxy group. The relative rates of P-O-P versus P-O-C bond cleavage would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Stability and Decomposition Pathways

The stability of diphosphoric acid, tetrabutyl ester is a critical factor in its storage, handling, and application. Like other organophosphate esters, it is susceptible to decomposition under thermal and photochemical stress.

Thermal Decomposition Studies

The thermal stability of organophosphate esters is influenced by the nature of the organic substituents. Upon heating, these compounds can undergo decomposition, often leading to the formation of smaller, more volatile molecules. For instance, the thermal decomposition of tributyl phosphate (TBP) shows multiple exothermic activities, with a primary exotherm occurring at 250 °C under adiabatic conditions, accompanied by a significant pressure rise. researchgate.net The decomposition follows first-order Arrhenius kinetics and results in the loss of a significant portion of its chemical moieties as volatile matter. researchgate.net

Safety data for tetraethyl pyrophosphate, a related compound, indicates that it can form explosive mixtures with air upon intense heating and that hazardous decomposition products include carbon oxides and oxides of phosphorus. frontiersin.org Similarly, the thermal decomposition of tetrapotassium pyrophosphate can produce corrosive and toxic fumes, including phosphorus oxides and phosphine. rsc.org

Table 1: Thermal Decomposition Data of Related Organophosphate Compounds

| Compound | Decomposition Onset/Peak | Products | Reference |

| Tributyl Phosphate (TBP) | Primary exotherm at 250 °C (adiabatic) | Volatile matter | researchgate.net |

| Tetraethyl Pyrophosphate | Forms explosive mixtures with air on intense heating | Carbon oxides, Phosphorus oxides | frontiersin.org |

| Tetrapotassium Pyrophosphate | Decomposes upon heating | Phosphorus oxides, Phosphine | rsc.org |

| Calcium Alkyl Phosphates | Decomposition above 400 °C | Phosphoric acid vapors | researchgate.net |

This table presents data for related compounds to infer the potential thermal decomposition behavior of Diphosphoric acid, tetrabutyl ester, due to the lack of specific data for the target compound.

Photochemical Reactivity

Organophosphate esters are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. The degradation pathways can be complex and are influenced by the specific structure of the ester and the environmental conditions.

Studies on the photodegradation of various organophosphate esters reveal several common mechanisms. These include the homolytic cleavage of bonds, leading to the formation of radical species, and heterolytic cleavage, often involving photo-induced hydrolysis. nih.govresearchgate.net The presence of photosensitizers or reactive oxygen species, such as hydroxyl radicals (•OH), can significantly accelerate the degradation process. nih.gov

For example, the photodegradation of some organophosphate esters in water under UV irradiation is primarily driven by the attack of hydroxyl radicals. nih.gov The degradation pathways can involve hydroxylation, oxidation, and dealkylation of the ester groups. nih.gov While direct photolysis can occur, its rate is often dependent on the compound's ability to absorb UV light at environmentally relevant wavelengths.

Specific photochemical reactivity data for diphosphoric acid, tetrabutyl ester is not available in the reviewed literature. However, based on the behavior of other non-halogenated alkyl phosphate esters, it can be inferred that its photochemical degradation would likely proceed through similar pathways, involving the cleavage of the P-O-P bond and the degradation of the butyl chains, potentially initiated by hydroxyl radicals in aqueous environments. The UV absorption spectrum of the compound would be a key factor in determining its susceptibility to direct photolysis.

Table 2: Summary of Common Photochemical Degradation Pathways for Organophosphate Esters

| Degradation Pathway | Description | Common Initiators | Reference |

| Hydroxyl Radical Attack | •OH radicals attack the organic substituents or the phosphate core, leading to oxidation and bond cleavage. | UV/H₂O₂, UV/TiO₂ | nih.gov |

| Direct Photolysis | The molecule absorbs UV radiation, leading to an excited state that undergoes bond cleavage (homolysis or heterolysis). | UV radiation | researchgate.net |

| Dealkylation | Cleavage of the alkyl groups from the phosphate ester. | •OH radicals, direct photolysis | nih.gov |

| Oxidation | Oxidation of the organic side chains. | •OH radicals | nih.gov |

This table summarizes general photochemical degradation pathways observed for organophosphate esters, which are expected to be relevant for Diphosphoric acid, tetrabutyl ester.

Theoretical and Computational Chemistry Studies of Diphosphoric Acid, Tetrabutyl Ester

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of diphosphoric acid, tetrabutyl ester and its analogs are explored through sophisticated computational techniques.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of organophosphorus compounds. For a closely related molecule, di-tert-butyldiphosphatetrahedrane, DFT calculations at the TPSS-D3BJ/def2-TZVP level of theory have been employed to analyze its frontier molecular orbitals. rsc.org The highest occupied molecular orbital (HOMO) at -5.3 eV is characterized mainly by P-C bond character, while the HOMO-1 at -5.7 eV shows significant contributions from P-P and C-C bonds. rsc.org These findings offer a comparative basis for understanding the electronic distribution in diphosphoric acid, tetrabutyl ester.

In studies of related dibutylphosphate (B49430) systems, DFT calculations have also been used to confirm the stability of proposed chemical species. For instance, the B3LYP/6-31G* level of theory has been utilized to investigate the stereoisomers of technetium dibutylphosphate complexes. acs.org

Conformational Analysis and Isomerism

Conformational analysis is critical for understanding the three-dimensional structure and stability of flexible molecules like diphosphoric acid, tetrabutyl ester. Computational methods are employed to identify the lowest energy conformers. For related dibutylphosphate species, conformational analysis has been performed using the Merck molecular force field, with the resulting lowest energy conformer serving as the starting point for more advanced DFT calculations. nih.gov

Theoretical calculations on technetium complexes with dibutylphosphate have indicated the potential for stereoisomerism. nih.gov For example, energetic calculations showed a difference of 36.14 kJ/mol and 17.97 kJ/mol between different stereoisomers of technetium nitrate (B79036) dibutylphosphate complexes, suggesting that multiple isomers could coexist in solution. acs.org This highlights the importance of considering isomeric forms in computational studies of such compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful tool for mapping the reaction pathways and understanding the energetic landscape of chemical transformations involving organophosphorus compounds.

Transition State Analysis of Key Transformations

The study of a related compound, di-tert-butyldiphosphatetrahedrane, reveals how computational modeling can elucidate reaction mechanisms. The dimerization of this molecule is proposed to proceed through a 1,2-diphosphacyclobutadiene intermediate. rsc.orgrsc.org This intermediate can be trapped chemically, and the structure of the resulting product is consistent with the proposed mechanism, which involves a [2+2] cycloaddition. rsc.orgrsc.org

Energy Profiles and Reaction Dynamics

The energy profiles of reactions involving organophosphorus compounds can be mapped using quantum chemical calculations. For the dimerization of di-tert-butyldiphosphatetrahedrane, computational studies have shown that the reaction can proceed both photochemically and thermally. rsc.org The process involves an initial isomerization to a 1,2-diphosphacyclobutadiene, which then undergoes a [2+2] cycloaddition with another molecule of the intermediate to form the final product. rsc.org

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For a related diphosphatetrahedrane, DFT calculations at the TPSS pcSseg-2 level of theory have been used to simulate ³¹P NMR signals. rsc.org These simulations have been successful in predicting and confirming the JPH coupling constants observed in experimental spectra, demonstrating the accuracy of the computational approach. rsc.org

Computational NMR (³¹P, ¹H, ¹³C) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method have become standard for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.govrsc.org These predictions are crucial for assigning signals in experimental spectra and for understanding how the electronic environment of each atom influences its resonance frequency.

³¹P NMR: For phosphate (B84403) compounds, ³¹P NMR is an exceptionally informative technique due to its wide chemical shift range and high sensitivity to the phosphorus atom's bonding environment. huji.ac.ilnih.gov In a molecule like tetrabutyl diphosphate (B83284), the two phosphorus atoms are chemically equivalent, assuming free rotation, and would be expected to produce a single signal in a proton-decoupled spectrum. Computational models predict the isotropic shielding constant for the phosphorus nuclei, which is highly influenced by the electronegativity of the surrounding oxygen atoms and the nature of the P-O-P bridge. nih.gov Calculations on similar diphosphate molecules have shown that the chemical shift is a sensitive probe of the molecule's conformation and electronic structure. nih.gov

¹H and ¹³C NMR: Computational predictions for ¹H and ¹³C NMR spectra focus on the tetrabutyl ester groups. The chemical shifts of the carbon and hydrogen atoms within the four butyl chains are influenced by their distance from the electron-withdrawing diphosphate moiety. libretexts.org Typically, the signals of nuclei closer to the oxygen atoms (e.g., the α-methylene group, -O-CH₂-) are shifted downfield to a higher ppm value compared to those further away (e.g., the terminal methyl group, -CH₃). libretexts.orgoregonstate.edu DFT calculations can model these subtle electronic effects to provide a predicted spectrum that aids in the assignment of the complex multiplets observed in experimental ¹H NMR and the distinct signals in ¹³C NMR. nih.govacs.org

The following table summarizes the expected chemical shift ranges for Diphosphoric acid, tetrabutyl ester based on general principles and data from analogous compounds.

| Nucleus | Atom Position | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ³¹P | Diphosphate (P) | -10 to -15 |

| ¹³C | α-CH₂ (O-CH₂) | 65 - 75 |

| β-CH₂ | 30 - 35 | |

| γ-CH₂ | 18 - 22 | |

| δ-CH₃ | 12 - 15 | |

| ¹H | α-CH₂ (O-CH₂) | 3.9 - 4.2 |

| β-CH₂ | 1.6 - 1.8 | |

| γ-CH₂ | 1.3 - 1.5 | |

| δ-CH₃ | 0.9 - 1.0 |

Vibrational Spectroscopy (IR, Raman) Simulation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational simulations, typically performed using DFT, can predict the frequencies and intensities of these vibrations. youtube.comresearchgate.net This allows for the theoretical generation of IR and Raman spectra, which can be used to interpret experimental data and assign specific absorption bands or scattering peaks to particular molecular motions. ictp.itnih.gov

For Diphosphoric acid, tetrabutyl ester, key vibrational modes include the stretching and bending of the P-O-P bridge, the P-O-C ester linkages, and the various C-H and C-C bonds within the butyl chains.

P-O-P Vibrations: The asymmetric and symmetric stretching of the P-O-P bridge gives rise to strong, characteristic bands in the IR spectrum, which are crucial for identifying the diphosphate group. jmaterenvironsci.com

P-O-C and P=O Vibrations: The stretching of the P-O-C bonds and the P=O double bonds (if considering resonance structures) also produce prominent signals. The exact frequencies of these modes are sensitive to the molecule's geometry.

Butyl Chain Vibrations: The butyl groups contribute characteristic C-H stretching vibrations (both symmetric and asymmetric) in the high-frequency region of the IR spectrum (typically 2800-3000 cm⁻¹), as well as bending and rocking modes at lower frequencies.

Simulated spectra provide a detailed map of these vibrations, aiding in the structural confirmation of the molecule. nih.gov

The table below details the principal expected vibrational modes for Diphosphoric acid, tetrabutyl ester and their typical frequency ranges.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Spectroscopy Method |

|---|---|---|

| C-H Stretch (Asymmetric & Symmetric) | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | 1450 - 1470 | IR |

| CH₃ Bending (Umbrella) | 1370 - 1390 | IR |

| P=O Stretch | 1250 - 1300 | IR (Strong) |

| P-O-C Stretch | 1000 - 1050 | IR, Raman |

| P-O-P Asymmetric Stretch | 900 - 970 | IR (Strong) |

| P-O-P Symmetric Stretch | 700 - 780 | Raman (Strong) |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, offering unparalleled detail about the chemical environment of specific nuclei. wikipedia.org For tetrabutyl pyrophosphate, both phosphorus-31 and conventional proton and carbon NMR are indispensable for complete structural assignment.

Phosphorus-31 NMR for Structural Elucidation and Reaction Monitoring

Phosphorus-31 (³¹P) NMR is a highly effective and direct method for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.org This technique provides a wide chemical shift range, which minimizes signal overlap and makes the resulting spectra relatively straightforward to interpret. huji.ac.il In the context of diphosphoric acid, tetrabutyl ester, the two phosphorus atoms are chemically equivalent, leading to the expectation of a single resonance in the proton-decoupled ³¹P NMR spectrum.

The chemical shift (δ) of this signal is indicative of the electronic environment of the phosphorus nuclei. For pyrophosphates, the chemical shifts are typically found in a characteristic region. For instance, related pyrophosphate compounds show signals in the negative ppm range, often between -5 and -15 ppm relative to the standard, 85% phosphoric acid. researchgate.net The precise chemical shift for tetrabutyl pyrophosphate is influenced by the electronegativity of the surrounding butoxy groups and the P-O-P linkage. Studies on similar compounds, such as tris(tetrabutylammonium) hydrogen pyrophosphate, have shown that factors like conformation and intermolecular interactions can subtly influence the exact chemical shift value. researchgate.netresearchgate.net

Furthermore, ³¹P NMR is an invaluable tool for monitoring chemical reactions involving tetrabutyl pyrophosphate. For example, in a synthesis or a degradation study, the appearance of new signals or the disappearance of the main pyrophosphate resonance can be used to track the progress of the reaction and identify intermediates or final products. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Data for Pyrophosphate Compounds

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| Tetrabenzyl pyrophosphate | --- | -11.3 |

| Tris(tetrabutylammonium) hydrogen pyrophosphate | CDCl₃ | -9.5 |

| P¹,P²-diimidazolyl pyrophosphate | DMF | -20.8 |

| Sodium pyrophosphate (Na₄P₂O₇) | D₂O | ~ -4 |

Note: Data is compiled from various sources and serves as a reference. Actual chemical shifts can vary based on experimental conditions.

Multidimensional NMR (¹H, ¹³C, 2D) for Complex Structure Assignment

While ³¹P NMR confirms the pyrophosphate core, multidimensional NMR techniques are essential for the complete assignment of the tetrabutyl ester's aliphatic chains. nih.gov These experiments resolve signal overlap that is common in one-dimensional (1D) spectra of molecules with repeating units.

¹H NMR: The proton NMR spectrum of tetrabutyl pyrophosphate would show signals corresponding to the four different types of protons in the butyl groups (O-CH₂-, -CH₂-, -CH₂-, and -CH₃). The O-CH₂ protons would be the most deshielded, appearing at the lowest field due to the adjacent electronegative oxygen atom. Coupling between adjacent protons would result in characteristic splitting patterns (e.g., a triplet for the terminal methyl group).

¹³C NMR: The carbon-13 NMR spectrum would similarly display four distinct resonances for the four non-equivalent carbon atoms of the butyl chains. The carbon atom bonded to the phosphate (B84403) oxygen (C-O-P) would appear at the lowest field.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are used to establish connectivity.

COSY (¹H-¹H): This experiment identifies protons that are coupled to each other, allowing for the unambiguous assignment of protons along the butyl chain, from the O-CH₂ group down to the terminal -CH₃ group.

HSQC (¹H-¹³C): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a definitive assignment of all carbon resonances in the butyl groups.

Together, these multidimensional NMR experiments provide a complete and unambiguous assignment of the entire molecular structure of diphosphoric acid, tetrabutyl ester.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unequivocal confirmation of the elemental composition of diphosphoric acid, tetrabutyl ester. nih.gov Unlike standard mass spectrometry, HRMS measures the m/z value with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For tetrabutyl pyrophosphate (C₁₆H₃₆O₇P₂), HRMS would determine its exact mass, distinguishing it from any other compounds that might have the same nominal mass but a different elemental composition. nih.gov This is a critical step in confirming the identity of the compound.

Table 2: Exact Mass Data for Diphosphoric Acid, Tetrabutyl Ester

| Parameter | Value |

| Molecular Formula | C₁₆H₃₆O₇P₂ |

| Nominal Mass | 402 u |

| Monoisotopic Mass | 402.1936 u |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly when using techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. uni-saarland.de The analysis of these fragmentation patterns provides a "fingerprint" that can be used to confirm the structure of the molecule. libretexts.orgslideshare.net

For diphosphoric acid, tetrabutyl ester, the fragmentation would be expected to follow pathways common to organophosphate esters. researchgate.net Key fragmentation processes would likely include:

Loss of Butene: A common fragmentation for butyl esters is the McLafferty rearrangement, leading to the loss of a neutral butene molecule (C₄H₈, 56 u). This would result in a prominent fragment ion.

Cleavage of the P-O-P Bond: The pyrophosphate linkage can cleave, leading to fragments corresponding to different phosphate species.

Loss of Butoxy Radicals: Cleavage of the P-O-C bond can result in the loss of a butoxy radical (•OC₄H₉, 73 u).

Loss of Butyl Groups: Cleavage of the C-O bond can lead to the loss of butyl radicals (•C₄H₉, 57 u).

By analyzing the m/z values of these fragment ions, the connectivity of the butyl groups to the central pyrophosphate core can be confirmed. For example, the fragmentation of the related compound tetraethyl pyrophosphate shows characteristic losses of ethylene (B1197577) and ethoxy groups. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com These methods are complementary and are used to identify the characteristic bonds within diphosphoric acid, tetrabutyl ester.

The IR and Raman spectra of tetrabutyl pyrophosphate are expected to be dominated by several key vibrational modes:

P=O Stretching: A strong absorption band, typically observed in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl (P=O) group in pyrophosphates. akjournals.com

P-O-P Stretching: The asymmetric and symmetric stretching vibrations of the pyrophosphate bridge (P-O-P) give rise to characteristic bands. The asymmetric stretch is often found around 900-950 cm⁻¹, while the symmetric stretch appears at a lower frequency. akjournals.commdpi.com The presence of a strong band around 940 cm⁻¹ is particularly indicative of the pyrophosphate moiety. akjournals.com

P-O-C Stretching: The stretching vibrations of the P-O-C (alkyl) bonds typically result in a strong, often complex, absorption band in the 1000-1050 cm⁻¹ region. akjournals.com

C-H Stretching and Bending: The aliphatic butyl groups give rise to characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region. udel.edu C-H bending and rocking modes are also observed at lower wavenumbers (e.g., 1370-1480 cm⁻¹). akjournals.comlibretexts.org

The absence or presence of specific bands can provide definitive structural information. For example, the disappearance of the P-O-P band would indicate cleavage of the pyrophosphate linkage. akjournals.com

Table 3: Characteristic Vibrational Frequencies for Tetrabutyl Pyrophosphate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2870 - 2960 | Strong |

| P=O | Stretching | 1250 - 1300 | Strong |

| P-O-C | Stretching | 1000 - 1050 | Strong |

| P-O-P | Asymmetric Stretching | 900 - 950 | Strong |

| C-H (Alkyl) | Bending | 1370 - 1480 | Medium |

Note: Frequencies are approximate and based on data for related organophosphate compounds.

Characteristic Vibrational Modes of P-O-P and P=O Linkages

The structure of tetrabutyl diphosphate (B83284) is characterized by a central pyrophosphate core (P-O-P) and phosphoryl (P=O) groups, in addition to the butyl ester moieties. The vibrational modes associated with these phosphorus-oxygen linkages provide a unique spectral fingerprint for the compound. While specific experimental spectra for tetrabutyl diphosphate are not widely published, the characteristic frequencies can be reliably predicted based on extensive studies of analogous organophosphate and pyrophosphate compounds.

The phosphoryl (P=O) stretching vibration is a strong and distinct band in the infrared spectrum, typically appearing in the region of 1300 cm⁻¹ to 1200 cm⁻¹. The exact position of this band is sensitive to the electronegativity of the substituent groups. For tetrabutyl diphosphate, the P=O stretch is expected to be a prominent feature.

The pyrophosphate bridge (P-O-P) gives rise to two characteristic stretching vibrations: an asymmetric and a symmetric mode. The asymmetric P-O-P stretching vibration (νas(P-O-P)) is generally observed in the range of 1008 cm⁻¹ to 893 cm⁻¹ and is typically strong in the infrared spectrum. nih.gov The symmetric P-O-P stretching vibration (νs(P-O-P)), on the other hand, is found at a lower frequency, around 755 cm⁻¹, and is often more intense in the Raman spectrum. nih.gov The presence of both of these bands is a key indicator of the pyrophosphate structure.

Bending vibrations of the O-P-O groups within the phosphate tetrahedra occur at lower frequencies, typically in the 600 cm⁻¹ to 373 cm⁻¹ range. nih.gov These can be further distinguished as asymmetric and symmetric bending modes.

The table below summarizes the expected characteristic vibrational modes for tetrabutyl diphosphate based on data from analogous compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| P=O Stretch | 1300 - 1200 | Strong | Medium | Sensitive to the electronic environment. |

| Asymmetric P-O-P Stretch | 1008 - 893 | Strong | Weak | Key indicator of the pyrophosphate bridge. nih.gov |

| Symmetric P-O-P Stretch | ~755 | Weak to Medium | Strong | Often more prominent in Raman spectra. nih.gov |

| P-O-C Stretch | 1050 - 950 | Strong | Medium | Associated with the butyl ester groups. |

| O-P-O Bending | 600 - 373 | Medium | Medium | Includes both symmetric and asymmetric modes. nih.gov |

Monitoring of Reaction Progress

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of the synthesis of tetrabutyl diphosphate. The synthesis typically involves the reaction of a suitable phosphorus precursor, such as tributyl phosphate, or the coupling of dibutyl phosphate molecules. By tracking the changes in the vibrational spectra of the reaction mixture over time, one can follow the consumption of reactants and the formation of the desired product.

For instance, in a reaction where tributyl phosphate is a starting material, the disappearance of its characteristic P=O stretching band and the emergence of new bands corresponding to the P-O-P linkage of tetrabutyl diphosphate would indicate the progress of the reaction. The distinct spectral regions of the P=O and P-O-P vibrations allow for clear differentiation between the reactant and the product.

The progress of the reaction can be quantitatively assessed by monitoring the intensity of specific absorption bands. For example, the increase in the integrated intensity of the asymmetric P-O-P stretching band can be correlated with the concentration of the tetrabutyl diphosphate product. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

The following table outlines how FTIR spectroscopy can be used to monitor the synthesis of tetrabutyl diphosphate.

| Reactant/Product | Characteristic Vibrational Mode | Wavenumber (cm⁻¹) | Observed Change During Reaction |

|---|---|---|---|

| Tributyl Phosphate (Reactant) | P=O Stretch | ~1280 | Decrease in intensity |

| Dibutyl Phosphate (Reactant/Intermediate) | P-OH Stretch | Broad, ~2700-2500 | Decrease in intensity |

| Diphosphoric acid, tetrabutyl ester (Product) | Asymmetric P-O-P Stretch | ~950 | Increase in intensity |

| Diphosphoric acid, tetrabutyl ester (Product) | P=O Stretch | Shift from reactant position | Appearance of a new band or shift in the existing P=O band |

Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus

Precursor in Non-Aqueous Phosphorylation Reactions

Tetraalkyl pyrophosphates are powerful electrophilic phosphorylating agents used to introduce a phosphate (B84403) monoester moiety onto a substrate, typically an alcohol or an amine. These reactions are almost exclusively performed in non-aqueous (anhydrous) organic solvents to prevent hydrolysis of the reactive pyrophosphate. The choice of solvent is critical and often involves polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to ensure solubility of the reagents.

The general mechanism involves the nucleophilic attack of a substrate's heteroatom (e.g., the oxygen of a hydroxyl group) on one of the phosphorus atoms of the pyrophosphate. This attack cleaves the P-O-P anhydride bond, leading to the formation of a phosphorylated substrate and a dialkyl phosphate leaving group. The reaction is often facilitated by a base to deprotonate the nucleophile, enhancing its reactivity.

An analogous compound, tetrabenzyl pyrophosphate (TBPP), is extensively used for the O- and N-phosphorylation of complex molecules. orgsyn.org The resulting dibenzyl phosphate group is particularly useful because the benzyl groups can be easily removed through catalytic hydrogenolysis, yielding the free phosphate monoester under mild conditions. researchgate.net This strategy has been pivotal in the synthesis of a wide variety of biologically active molecules and their prodrugs, including inhibitors for enzymes like HIV protease and SH2 domains. orgsyn.org

Reagent in Polymerization Processes

While some organophosphorus compounds, such as phase-transfer catalysts containing tetrabutylammonium (B224687) ions, find roles in polymerization, specific applications of diphosphoric acid, tetrabutyl ester as a direct reagent or monomer in polymerization processes are not well-documented in current literature. myskinrecipes.com The reactivity of the P-O-P bond suggests potential use in step-growth polymerization to create polyphosphoanhydrides, but this application remains a specialized area of research.

Role in the Synthesis of Functional Materials

The synthesis of functional materials often relies on the precise installation of specific chemical groups to impart desired properties. Phosphorylation is a key strategy in this regard. By introducing phosphate groups onto surfaces or into molecular structures, properties such as hydrophilicity, metal chelation, and biological recognition can be modified.

For example, the grafting of organophosphate ligands onto surfaces is a known method for creating functional materials. In a related application, tributyl phosphate (TBP) has been grafted onto carbon nanotubes to create a sorbent material with a high affinity for uranium, demonstrating how phosphate esters can be used to design materials for environmental remediation. rsc.org Similarly, tetraalkyl pyrophosphates can be used as phosphorylating agents to modify organic molecules that are later integrated into larger material scaffolds, thereby imparting new functionalities.

Contributions to Reaction Methodology Development

The development of new synthetic methods is crucial for advancing chemical synthesis. Tetraalkyl pyrophosphates have been central to the evolution of phosphorylation chemistry, moving from stoichiometric to more efficient catalytic processes.

Use in Catalysis (e.g., as a ligand or co-catalyst component)

Tetraalkyl pyrophosphates are typically employed as phosphorylating reagents rather than as catalysts or ligands themselves. However, their use has been refined through the development of catalytic methods that enhance their efficiency and selectivity. A significant advancement is the use of Lewis acids to catalyze phosphorylation reactions involving pyrophosphates. researchgate.net This methodology allows the reaction to proceed under milder conditions and with lower amounts of the phosphorylating agent.

In a key study, titanium(IV) tetrabutoxide (Ti(OtBu)₄) was identified as a highly effective catalyst for the phosphorylation of both primary and secondary alcohols using tetrabenzyl pyrophosphate. This catalytic approach extends the utility of pyrophosphates to sensitive substrates, including protected amino acids, and represents a major improvement over traditional stoichiometric methods. researchgate.net

| Alcohol Substrate | Catalyst (mol%) | Isolated Yield (%) |

|---|---|---|

| Benzyl alcohol | Ti(OtBu)₄ (10%) | 97% |

| 1-Octanol | Ti(OtBu)₄ (10%) | 95% |

| Cyclohexanol (secondary alcohol) | Ti(OtBu)₄ (10%) | 94% |

| N-Cbz-L-serine methyl ester | Ti(OtBu)₄ (10%) | 80% |

Development of Novel Synthetic Pathways for Phosphorus-Containing Compounds

The synthesis of tetraalkyl pyrophosphates themselves has been the subject of methodological development. Classical methods include the reaction of a dialkyl phosphate salt with a dialkyl phosphorochloridate or the self-condensation of dialkyl phosphates using a coupling agent like a carbodiimide. researchgate.net A high-yielding route to tetraphenyl and tetrabenzyl pyrophosphates involves the reaction of the corresponding silver dialkyl phosphate with carbon disulfide. rsc.org

Once synthesized, these pyrophosphates serve as key intermediates for accessing other valuable phosphorus-containing compounds. Their role as electrophilic phosphorylating agents provides a reliable pathway to complex phosphate esters that are otherwise difficult to synthesize. orgsyn.org

Solvation Properties and Solution Chemistry

The reactivity of organophosphorus compounds, including pyrophosphates, is profoundly influenced by the solvent. The transfer of a phosphoryl group can proceed through different mechanisms, and the choice of solvent can alter the reaction pathway by differentially solvating the ground state and transition state of the reaction. nih.govfrontiersin.org

In non-aqueous solvents, the reactivity of anionic nucleophiles and charged intermediates is highly dependent on their solvation and ion-pairing status. For phosphorylation reactions involving pyrophosphate anions, solubility in organic solvents is often poor. To overcome this, pyrophosphate is often used as a tetrabutylammonium salt, such as tris(tetrabutylammonium) hydrogen pyrophosphate. biosynth.comchemicalbook.comacs.org The large, lipophilic tetrabutylammonium cations effectively encapsulate the pyrophosphate anion, rendering it soluble and highly reactive in aprotic organic solvents like DMF or acetonitrile. phasetransfercatalysis.com This strategy leverages the principles of solution chemistry to make the pyrophosphate a more effective reagent for synthesis.

Behavior in Diverse Organic Solvents

The solubility and stability of diphosphoric acid, tetrabutyl ester in organic solvents are critical determinants of its utility in chemical synthesis. While specific solubility data for tetrabutyl diphosphate (B83284) is not extensively tabulated in readily accessible literature, the behavior of analogous compounds provides valuable insights. For instance, the salt tris(tetrabutylammonium) hydrogen pyrophosphate is known to be slightly soluble in polar solvents like methanol (B129727) and water. The presence of the four butyl groups in diphosphoric acid, tetrabutyl ester is expected to impart significant nonpolar character to the molecule, suggesting good solubility in a range of common organic solvents.

The compatibility of organophosphate compounds with various materials is an important consideration in their application. For example, tributyl phosphate (TBP), a related organophosphate, is generally compatible with a variety of materials, though its compatibility can be affected by temperature.

Table 1: Predicted Solubility of Diphosphoric acid, tetrabutyl ester in Various Organic Solvents

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile | High | The tetrabutylammonium cation in related salts is highly soluble in polar organic solvents like acetone (B3395972) and acetonitrile wikipedia.org. |

| Dimethylformamide (DMF) | High | DMF is a common solvent for reactions involving pyrophosphates, suggesting good solubility for the tetrabutyl ester as well. | |

| Polar Protic | Methanol | Moderate to High | Tris(tetrabutylammonium) hydrogen pyrophosphate shows some solubility in methanol. |

| Ethanol | Moderate | Similar to methanol, ethanol is expected to be a reasonably good solvent. | |

| Nonpolar | Toluene | High | The nonpolar nature of the butyl chains would favor solubility in aromatic hydrocarbons. |

| Hexane | Moderate to High | The alkyl chains suggest good miscibility with aliphatic hydrocarbons. | |

| Chlorinated | Dichloromethane | High | Chlorinated solvents are generally effective for a wide range of organic compounds. |

Note: This table is based on the properties of structurally similar compounds and represents predicted behavior. Experimental verification is required for precise solubility data.

Interactions with Solutes and Reagents

The reactivity of diphosphoric acid, tetrabutyl ester is centered around the pyrophosphate linkage, which can be susceptible to cleavage by nucleophiles and can act as a phosphorylating agent, particularly upon activation.

Interactions with Nucleophiles:

The pyrophosphate bond is a key functional group, and its interaction with nucleophiles is a central aspect of its chemistry. Tris(tetrabutylammonium) hydrogen pyrophosphate, for example, is utilized as a nucleophile in organic synthesis nih.gov. This suggests that the pyrophosphate moiety of the tetrabutyl ester can also participate in nucleophilic reactions.

Role as a Phosphorylating Agent:

Perhaps the most significant application of pyrophosphate esters in chemical synthesis is as phosphorylating agents. Tetrabenzyl pyrophosphate, a close analog, is a well-established reagent for the phosphorylation of alcohols. This reaction is often catalyzed by a Lewis acid, such as titanium(IV) isopropoxide, to facilitate the transfer of a phosphate group to the substrate. It is highly probable that diphosphoric acid, tetrabutyl ester can similarly be employed as a phosphorylating agent for a variety of substrates in the presence of a suitable catalyst.

Table 2: Potential Reactions of Diphosphoric acid, tetrabutyl ester

| Reagent Type | Example Reagent(s) | Potential Reaction | Application |

| Alcohols | Primary and secondary alcohols | Phosphorylation | Introduction of a phosphate group into organic molecules. |

| Lewis Acids | Titanium(IV) isopropoxide | Catalysis of phosphorylation reactions | Enhancing the efficiency and selectivity of phosphate transfer. |

| Amines | Primary and secondary amines | Phosphorylation | Synthesis of phosphoramidates. |

Applications in Materials Science:

In the realm of materials science, organophosphate compounds are utilized for their ability to act as plasticizers, flame retardants, and precursors for inorganic materials. While specific applications of diphosphoric acid, tetrabutyl ester in this field are not well-documented, its properties suggest potential utility. The butyl chains could impart plasticizing effects to polymers. Furthermore, thermal decomposition of the ester could potentially yield inorganic phosphate materials, a method used with other metal-organophosphate precursors.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Utilizing Diphosphoric Acid, Tetrabutyl Ester

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. While chiral phosphoric acids have emerged as powerful organocatalysts, the potential of chiral pyrophosphate esters like tetrabutyl diphosphate (B83284) remains largely unexplored.

Future research should focus on the design and synthesis of chiral analogues of tetrabutyl diphosphate. This could be achieved by incorporating chiral alcohols during the synthesis or through the resolution of a racemic mixture of the ester. The resulting enantiomerically pure pyrophosphates could then be evaluated as catalysts or ligands in a variety of asymmetric transformations. For instance, their potential in reactions like aldol (B89426) additions, Michael additions, or cycloadditions could be investigated, drawing parallels from the successful application of other chiral phosphorus-based catalysts. wikipedia.orgchemscene.comyoutube.com The development of P-stereogenic chiral thiophosphorus acids, which are chiral at the phosphorus atom, serves as a valuable precedent for exploring the catalytic activity of C1-symmetrical chiral pyrophosphates. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research should be directed towards developing more sustainable and environmentally benign methods for the preparation of tetrabutyl diphosphate.

Current synthetic strategies for related phosphate (B84403) esters often involve multi-step processes and the use of stoichiometric reagents. acs.orgresearchgate.net Promising avenues for greener synthesis include:

Catalytic Oxidations: An improved synthesis for di-tert-butyl potassium phosphate utilizes a catalytic amount of potassium iodide with hydrogen peroxide as the oxidant. acs.orgresearchgate.net A similar approach could be developed for tetrabutyl diphosphate, replacing less environmentally friendly oxidants.

Solvent-Free or Greener Solvents: Investigating solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents could significantly reduce the environmental impact of the synthesis. researchgate.net

Atom-Economical Reactions: The development of catalytic methods, such as the Bu4NI-catalyzed synthesis of pyrophosphate esters from H-phosphonates, represents a more atom-economical approach that could be adapted for tetrabutyl diphosphate. researchgate.net

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. While DFT studies have been conducted on related organophosphorus compounds like di-tert-butyldiphosphatetrahedrane and tetrabutylphosphonium (B1682233) salts, a detailed computational investigation of diphosphoric acid, tetrabutyl ester is still needed. nih.govrsc.orgresearchgate.net

Future computational studies could provide valuable insights into:

Molecular Structure and Energetics: DFT calculations can determine the most stable conformations of tetrabutyl diphosphate and the energy barriers for conformational changes. This information is crucial for understanding its reactivity. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving tetrabutyl diphosphate, helping to explain observed reactivity and predict the outcome of new reactions. acs.org

Catalytic Potential: By modeling the interaction of tetrabutyl diphosphate with potential substrates, it may be possible to predict its efficacy as a catalyst or ligand and to design more effective catalytic systems. Time-dependent DFT (TD-DFT) can also be used to understand its electronic properties and potential photochemical reactivity. acs.org

Novel Applications in Non-Biological Chemical Systems

Beyond its potential role in synthesis, diphosphoric acid, tetrabutyl ester could find applications in materials science and as a reagent in various non-biological chemical transformations.

Precursors for Materials: Alkali metal di-tert-butyl phosphates have been successfully used as single-source precursors for the synthesis of inorganic phosphate materials. acs.orgresearchgate.net Similarly, tetrabutyl diphosphate could be explored as a precursor for novel polyphosphate materials with tailored properties for applications in ceramics, catalysis, or energy storage. researchgate.net

Phosphorylating Agent: Tetrabutylammonium (B224687) pyrophosphate salts have been used as reagents for the phosphorylation of alcohols. phasetransfercatalysis.com Diphosphoric acid, tetrabutyl ester could also serve as a useful phosphorylating agent in organic synthesis, potentially offering advantages in terms of solubility and reactivity.

Ligand in Organometallic Chemistry: The phosphate groups in tetrabutyl diphosphate could act as ligands for transition metals, opening up possibilities for its use in catalysis. The resulting metal complexes could exhibit novel catalytic activities in reactions such as cross-coupling or oxidation.

Q & A

Q. What are the recommended methodologies for synthesizing diphosphoric acid, tetrabutyl ester in laboratory settings?